molecular formula C7H8N2O B1310763 3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one CAS No. 54906-42-2

3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one

Katalognummer B1310763
CAS-Nummer: 54906-42-2
Molekulargewicht: 136.15 g/mol
InChI-Schlüssel: CKDOLMXYCOTPEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is a bicyclic heterocyclic compound that has been the subject of various synthetic studies due to its potential applications in pharmaceuticals and materials science. The structure of this compound has been explored using ab initio calculations, and it has been found to participate in a range of chemical reactions, including 1,3-dipolar cycloadditions .

Synthesis Analysis

The synthesis of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives has been achieved through different methods. A two-step synthesis involving a Vilsmeier-Haack reaction followed by annulation with piperazin-2-ones has been reported, yielding the desired products in up to 78% yield . Another approach involves the acid-mediated cyclization of Ugi adducts followed by gold(I)-catalyzed regioselective annulation, producing densely functionalized derivatives . Additionally, a modification of the four-component Ugi reaction has been utilized to synthesize related heterocyclic structures .

Molecular Structure Analysis

The molecular structure of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one has been studied computationally to understand its geometry and electronic properties. Ab initio calculations have provided insights into the structure of both the neutral and N-protonated forms of the compound .

Chemical Reactions Analysis

The reactivity of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one has been explored in various contexts. It has been shown that the imino moiety of this system does not react with dienes but is capable of undergoing both inter- and intramolecular 1,3-dipolar cycloadditions with azomethine ylides . This reactivity pattern opens up possibilities for the synthesis of a wide array of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives are influenced by their molecular structure. While specific physical properties such as melting points and solubilities are not detailed in the provided papers, the optical properties of related compounds have been thoroughly investigated. For instance, tetraaryl derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole, a structurally similar compound, exhibit strong blue fluorescence and high quantum yields of fluorescence . These properties suggest that 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives may also possess interesting photophysical characteristics.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

  • Domino Approach to Pyrazino-Indoles and Pyrroles : A study by Palomba et al. (2018) presented an efficient approach to synthesize 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives, utilizing a domino Michael/intramolecular nucleophilic substitution pathway (Palomba, M., Sancineto, L., Marini, F., Santi, C., & Bagnoli, L., 2018).
  • Structural Analysis : Mínguez et al. (1997) explored the structure of 3,4-dihydropyrrolo[1,2-a]pyrazine through ab initio calculations, offering insights into its reactivity, particularly in 1,3-dipolar cycloadditions (Mínguez, J. M., Castellote, I., Vaquero, J., Navío, J. G., Alvarez-Builla, J., Castaño, O., & Andres, J., 1997).

Medicinal Chemistry and Drug Discovery

Novel Synthetic Methods and Chemical Space Exploration

  • Tandem [4+1+1] Annulation Approach : Dagar et al. (2019) developed a novel synthesis route for 3,4-dihydropyrrolo[1,2-a]pyrazine derivatives, demonstrating the potential for creating new chemical spaces for biological activity exploration [(Dagar, A., Bae, G.

H., Lee, J. H., & Kim, I., 2019)](https://consensus.app/papers/tandem-annulation-approach-4acyl34dihydropyrrolo12-dagar/1025dc02f403506383bf4dc67896cdfd/?utm_source=chatgpt).6. Synthesis of Octahydropyrrolo[1,2-a]pyrazines : Likhosherstov et al. (1993) explored a new route to synthesize octahydropyrrolo[1,2-a]pyrazines, indicating the chemical versatility and potential applications of this compound (Likhosherstov, A. M., Peresada, V. P., & Skoldinov, A. P., 1993).

Specialized Applications

Eigenschaften

IUPAC Name

3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-7-6-2-1-4-9(6)5-3-8-7/h1-2,4H,3,5H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDOLMXYCOTPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415996
Record name 3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one

CAS RN

54906-42-2
Record name 3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
Reactant of Route 2
3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
Reactant of Route 3
3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
Reactant of Route 4
3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
Reactant of Route 5
3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
Reactant of Route 6
3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one

Q & A

Q1: How do these compounds interact with their target kinases, and what are the downstream effects?

A: While the exact binding mechanisms may vary depending on the specific 4-alkyl substituent present on the 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold, these compounds are proposed to function as kinase inhibitors. [, ] This means they likely bind to the active site of target kinases, preventing the binding of ATP and/or substrate, and thereby inhibiting the kinase's catalytic activity. [, ] Inhibiting kinases like PIM kinases, which play roles in cell survival and proliferation, can lead to downstream effects such as the degradation of c-Myc, a protein often overexpressed in various cancers. []

Q2: How does modifying the structure of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives influence their activity and selectivity for specific kinases?

A: Research indicates that introducing specific stereochemistry and structural modifications to the 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold can significantly impact its potency and selectivity against different kinases. [] For instance, compound 20c, a specific derivative described in the research, exhibited enhanced potency against PIM1 and PIM2 kinases compared to earlier analogs. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing these compounds for desired pharmacological properties.

Q3: What are the challenges associated with the pharmacokinetic properties of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives, and how are researchers addressing them?

A: Early studies revealed that while initial 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives showed promise as PIM kinase inhibitors, they suffered from suboptimal ADME/PK properties and limited oral bioavailability. [] To overcome these limitations, researchers are employing structure-guided design strategies. By introducing specific modifications to the scaffold, they aim to improve the compounds' pharmacokinetic profiles, such as enhancing absorption, distribution, metabolism, and excretion (ADME). [] This iterative optimization process is crucial for developing these compounds into viable drug candidates.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.